
5-Butyl-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブチル-2-クロロピリジンは、ピリジンファミリーに属する有機化合物です。ピリジンは、窒素原子を1つ含む6員環を特徴とする複素環式芳香族化合物です。
2. 製法
合成経路と反応条件: 5-ブチル-2-クロロピリジンの合成は、通常、5-ブチルピリジンの塩素化を伴います。一般的な方法の1つは、5-ブチルピリジンを五塩化リン(PCl5)や塩化チオニル(SOCl2)などの塩素化剤と、制御された条件下で反応させることです。この反応は通常、ジクロロメタンなどの不活性溶媒中で、0〜50℃の温度範囲で行われます。
工業的生産方法: 5-ブチル-2-クロロピリジンの工業的生産は、高収率と高純度を確保するために、連続フロープロセスを伴う場合があります。温度、圧力、試薬濃度などの反応パラメータを正確に制御するための自動システムの使用は、大規模生産では一般的です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-chloropyridine typically involves the chlorination of 5-butylpyridine. One common method is the reaction of 5-butylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in large-scale production.
化学反応の分析
反応の種類: 5-ブチル-2-クロロピリジンは、以下を含むさまざまな化学反応を起こします。
求核置換反応: 2位にある塩素原子は、アミン、チオール、アルコキシドなどの求核剤で置換できます。
酸化: ブチル基は、対応するアルコール、アルデヒド、またはカルボン酸に変換することができます。
還元: ピリジン環は、ピペリジン誘導体に変換することができます。
一般的な試薬と条件:
求核置換反応: ジメチルスルホキシド(DMSO)やテトラヒドロフラン(THF)などの極性非プロトン性溶媒中の、ナトリウムアミド(NaNH2)やカリウムtert-ブトキシド(KOtBu)などの試薬。
酸化: 酸性または塩基性媒体中の、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤。
還元: パラジウム炭素(Pd/C)などの触媒の存在下での、水素化リチウムアルミニウム(LiAlH4)や水素ガス(H2)などの還元剤。
主な生成物:
求核置換反応: さまざまな官能基を持つ置換ピリジンの生成。
酸化: ブチルアルコール、ブチルアルデヒド、または酪酸誘導体の生成。
還元: ピペリジン誘導体の生成。
4. 科学研究への応用
5-ブチル-2-クロロピリジンは、製薬や農薬などのより複雑な有機分子の合成における中間体として使用されるなど、科学研究でさまざまな用途があります。
化学: 製薬や農薬などのより複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について研究されています。
医学: 特に有効医薬品成分(API)の構成要素として、創薬における潜在的な用途について調査されています。
産業: 特殊化学品、染料、およびポリマーの生産に使用されています。
科学的研究の応用
5-Butyl-2-chloropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
5-ブチル-2-クロロピリジンの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、特定の経路の阻害または活性化につながる可能性があります。塩素原子とブチル基の存在は、これらの標的に対する結合親和性と選択性に影響を与える可能性があります。
類似化合物:
2-クロロピリジン: ブチル基を欠いており、疎水性が低く、特定の用途では活性化が低い可能性があります。
5-ブチルピリジン: 塩素原子を欠いており、求核置換反応における反応性が低下する可能性があります。
2,5-ジクロロピリジン: 追加の塩素原子を含んでおり、化学的性質と反応性に大きな影響を与える可能性があります。
独自性: 5-ブチル-2-クロロピリジンは、ブチル基と塩素原子のユニークな組み合わせによって、疎水性と反応性のバランスがとれており、さまざまな化学変換と用途に適した汎用性の高い化合物となっています。
類似化合物との比較
2-Chloropyridine: Lacks the butyl group, making it less hydrophobic and potentially less active in certain applications.
5-Butylpyridine: Lacks the chlorine atom, which may reduce its reactivity in nucleophilic substitution reactions.
2,5-Dichloropyridine: Contains an additional chlorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 5-Butyl-2-chloropyridine’s unique combination of a butyl group and a chlorine atom provides a balance of hydrophobicity and reactivity, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
136117-94-7 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
5-butyl-2-chloropyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3 |
InChIキー |
ZPVFNAZBRHSDFO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
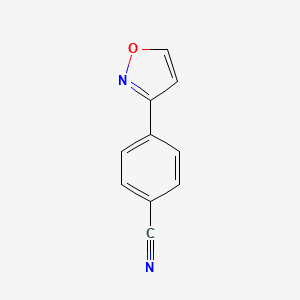
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)
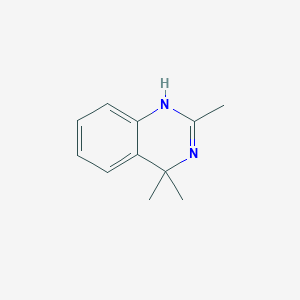
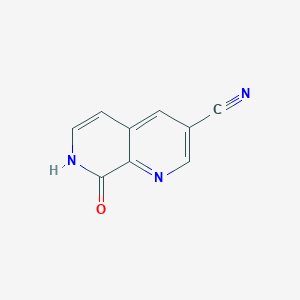
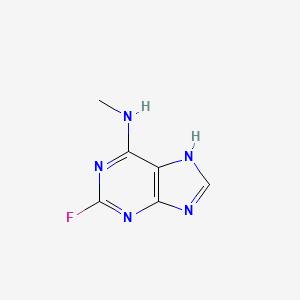

![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
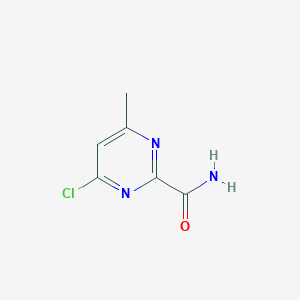
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)
